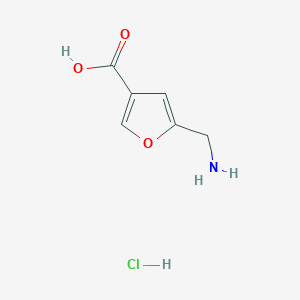

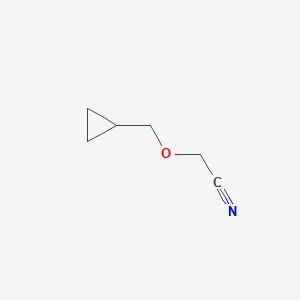

2-(Cyclopropylmethoxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Role in the Isolation of Bioactive Compounds

2-(Cyclopropylmethoxy)acetonitrile is relevant in the isolation of bioactive compounds from endophytic fungi. For example, a study by Chapla et al. (2014) identified new natural products from Phomopsis sp., an endophytic fungus, using an acetonitrile fraction. These compounds showed potential as anti-inflammatory agents and for inhibiting acetylcholinesterase enzyme and fungal growth.

2. Electrogenerated Cyanomethyl Anion

The electrogenerated cyanomethyl anion, derived from acetonitrile, exhibits strong base and nucleophilic properties. Chiarotto et al. (2019) demonstrated its use in various reactions, such as synthesis of the β-lactam ring and carbon dioxide insertion into amines. This base, generated electrochemically, has applications in nucleophile-electrophile reactions without producing byproducts.

3. Synthesis of Phosphorylalkyl Furans

In a study by Tsuge et al. (1988), a method for synthesizing 2-(1-phosphorylalkyl) furans using (diethoxyphosphoryl)acetonitrile oxide was presented. These compounds, derived from acetonitrile, have potential applications in organic synthesis, offering a route to a variety of substituted furans.

4. Chemical Behavior in Molecular Dynamics Studies

Acetonitrile's role as a solvent in molecular dynamics studies is highlighted by Alvarez et al. (2014). They developed molecular models for acetonitrile that perform efficiently in computational methods like Molecular Dynamics, facilitating the study of proteins and enzymes in acetonitrile solutions.

5. Acetonitrile in Photochemistry

The photochemistry of acetonitrile-based compounds, such as 2-(4‘-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has been studied for its application in photoacid generation in photoresist formulations. Pohlers et al. (1999) investigated its behavior in different solvents, revealing distinct pathways for photochemistry under direct and sensitized conditions.

6. Antibacterial Activity of Oxadiazole Derivatives

Research on heterocyclic compounds containing oxadiazole, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has shown antibacterial properties. Parameshwar et al. (2017) synthesized these compounds using acetonitrile and tested their effectiveness against bacteria.

作用機序

Biochemical Pathways

For instance, acetonitrile, a structurally similar compound, is metabolized to citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .

Result of Action

A study has shown that a compound synthesized from 2-(cyclopropylmethoxy)acetonitrile demonstrated antibacterial activity .

特性

IUPAC Name |

2-(cyclopropylmethoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-4-8-5-6-1-2-6/h6H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFIYBBHRSAACA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)

![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)